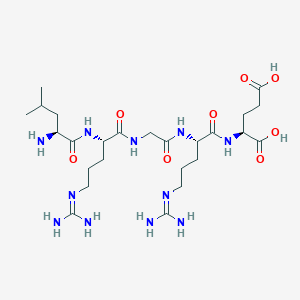![molecular formula C28H20N4 B14212427 1H-Benzimidazole, 2-[2-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]- CAS No. 824394-72-1](/img/structure/B14212427.png)
1H-Benzimidazole, 2-[2-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole, 2-[2-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]- is a complex organic compound that belongs to the class of heterocyclic aromatic organic compounds It is characterized by the presence of both benzimidazole and imidazole rings, which are fused together with a phenyl group
Preparation Methods
The synthesis of 1H-Benzimidazole, 2-[2-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]- typically involves multi-step reactions that include the formation of the benzimidazole and imidazole rings. One common method involves the cyclization of o-phenylenediamine with an aromatic aldehyde in the presence of an acid catalyst. This reaction forms the benzimidazole ring, which is then further reacted with a substituted phenyl group to form the final compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
1H-Benzimidazole, 2-[2-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl and imidazole rings.
Condensation: It can participate in condensation reactions to form larger, more complex molecules.
Common reagents and conditions for these reactions include acidic or basic catalysts, solvents like ethanol or dimethylformamide, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1H-Benzimidazole, 2-[2-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]- has a wide range of scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Researchers use this compound to study enzyme interactions, protein binding, and cellular pathways
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2-[2-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
1H-Benzimidazole, 2-[2-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]- can be compared with other similar compounds, such as:
Benzimidazole: A simpler structure with a wide range of biological activities, including antifungal and antiparasitic properties.
Imidazole: Known for its role in the structure of histidine and its use in pharmaceuticals and agrochemicals.
Phenylimidazole: Similar in structure but with different substitution patterns, leading to variations in chemical reactivity and biological activity.
The uniqueness of 1H-Benzimidazole, 2-[2-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]- lies in its combined benzimidazole and imidazole rings, which confer distinct electronic and steric properties, making it a versatile compound for various applications .
Properties
CAS No. |
824394-72-1 |
|---|---|
Molecular Formula |
C28H20N4 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
2-[2-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole |
InChI |
InChI=1S/C28H20N4/c1-3-11-19(12-4-1)25-26(20-13-5-2-6-14-20)32-28(31-25)22-16-8-7-15-21(22)27-29-23-17-9-10-18-24(23)30-27/h1-18H,(H,29,30)(H,31,32) |
InChI Key |
FXFYZJFPPSTGBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3C4=NC5=CC=CC=C5N4)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


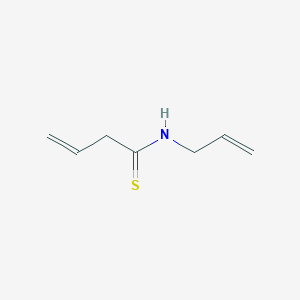
![4-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid](/img/structure/B14212363.png)
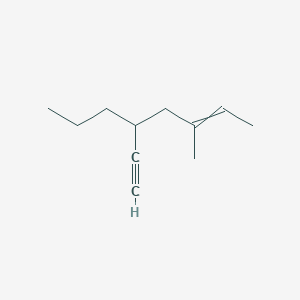




![[1-(4-Ethylbenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]acetic acid](/img/structure/B14212388.png)
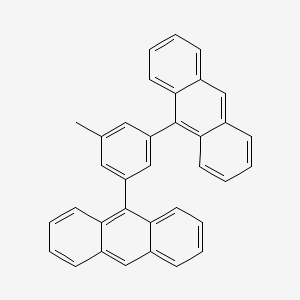

![[3-(Pyrimidin-2-yl)phenyl]acetaldehyde](/img/structure/B14212399.png)
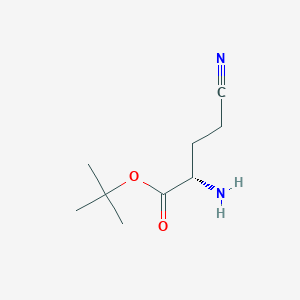
![4,4'-[9,10-Bis(decyloxy)anthracene-2,6-diyl]diphenol](/img/structure/B14212414.png)
